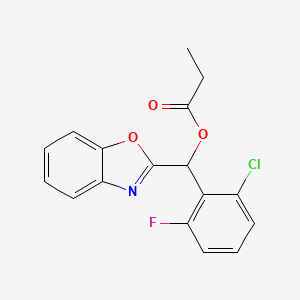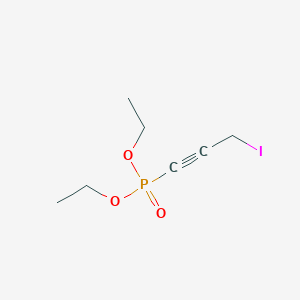![molecular formula C20H24ClN3O3 B14316113 6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 106085-68-1](/img/structure/B14316113.png)
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, with additional substituents including tert-butyl groups, a chlorine atom, and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring, typically using chlorine gas or a chlorinating agent such as thionyl chloride.
Hydrazine Formation: The reaction of the nitro-chloro compound with hydrazine or a hydrazine derivative to form the hydrazinylidene group.
Cyclization: The formation of the cyclohexa-2,4-dien-1-one ring through a cyclization reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild to moderate temperatures.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one: Unique due to the presence of both hydrazinylidene and cyclohexa-2,4-dien-1-one moieties.
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
| 106085-68-1 | |
Molecular Formula |
C20H24ClN3O3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[(3,5-ditert-butyl-4-chloro-2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H24ClN3O3/c1-19(2,3)12-11-14(23-22-13-9-7-8-10-15(13)25)18(24(26)27)16(17(12)21)20(4,5)6/h7-11,25H,1-6H3 |
InChI Key |
TYXGFDQJFBKGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1Cl)C(C)(C)C)[N+](=O)[O-])N=NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/no-structure.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)


![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)


